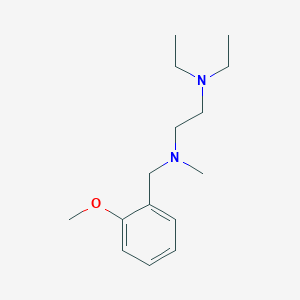
5-(acetylamino)-2-(4-morpholinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(acetylamino)-2-(4-morpholinyl)benzamide, also known as AMBMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a benzamide derivative that has been studied for its various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-(acetylamino)-2-(4-morpholinyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs play a role in the development of cancer and other diseases, and inhibiting their activity can potentially lead to therapeutic benefits.
Biochemical and Physiological Effects
5-(acetylamino)-2-(4-morpholinyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(acetylamino)-2-(4-morpholinyl)benzamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. The compound has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
5-(acetylamino)-2-(4-morpholinyl)benzamide has several advantages for use in lab experiments. It has been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells. Additionally, the compound is stable and can be easily synthesized in large quantities. However, one limitation of 5-(acetylamino)-2-(4-morpholinyl)benzamide is that it is not water-soluble, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 5-(acetylamino)-2-(4-morpholinyl)benzamide. One potential application is the development of 5-(acetylamino)-2-(4-morpholinyl)benzamide-based therapies for cancer and other diseases. Additionally, the compound can potentially be used as a diagnostic tool for cancer imaging. Further research is needed to fully understand the mechanism of action of 5-(acetylamino)-2-(4-morpholinyl)benzamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 5-(acetylamino)-2-(4-morpholinyl)benzamide involves the reaction of 4-morpholinecarboxylic acid with acetic anhydride to form 4-acetylmorpholine. This intermediate is then reacted with 5-amino-2-nitrobenzoic acid to form 5-(acetylamino)-2-(4-morpholinyl)benzamide. The final product is obtained through purification via recrystallization. The synthesis method of 5-(acetylamino)-2-(4-morpholinyl)benzamide has been optimized to improve yield and purity.
Scientific Research Applications
5-(acetylamino)-2-(4-morpholinyl)benzamide has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines. Additionally, 5-(acetylamino)-2-(4-morpholinyl)benzamide has been studied for its potential use as a diagnostic tool for cancer imaging. The compound has also been shown to have anti-inflammatory properties and can potentially be used to treat inflammatory diseases.
properties
IUPAC Name |
5-acetamido-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(17)15-10-2-3-12(11(8-10)13(14)18)16-4-6-19-7-5-16/h2-3,8H,4-7H2,1H3,(H2,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAZECWGUDQMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-2-morpholin-4-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)


methanone](/img/structure/B5807052.png)
![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)

![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)


